molecular formula C8H6BrN3O B8705782 N-(5-bromopyridin-2-yl)-2-cyanoacetamide

N-(5-bromopyridin-2-yl)-2-cyanoacetamide

Cat. No.: B8705782
M. Wt: 240.06 g/mol
InChI Key: KBCQWXXILZSNPD-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-cyanoacetamide is a chemical compound with the molecular formula C7H7BrN2O It is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 2-amino-5-bromopyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-amino-5-bromopyridine

    Reagent: Acetic anhydride

    Conditions: The reaction is typically conducted at elevated temperatures with a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-cyanoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyridinyl)acetamide
  • 2-acetamidopyridine
  • N-(2-pyridinyl)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-cyanoacetamide is unique due to the presence of both a bromine atom and a cyano group attached to the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-cyanoacetamide

InChI

InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13)

InChI Key

KBCQWXXILZSNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

BOP (3.07 g, 6.94 mmol) and DIEA (606 μl, 3.47 mmol) were added to a mixture of 5-bromo-2-fluoropyridine (400 mg, 2.312 mmol) and cyanoacetic acid (201 mg, 2.358 mmol) in DMF (11.6 mL). The reaction mixture was stirred at room temperature overnight, diluted with ethyl acetate and washed with water (2×). The organic layer was concentrated under reduced pressure and the residue was purified by silica gel chromatography (ethyl Acetate/hexanes) to afford N-(5-bromopyridin-2-yl)-2-cyanoacetamide. MS ESI calc'd for C8H7BrN3O [M+H]+ 240 and 242. found 240.
Name
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
606 μL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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